N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-6-3-4-9-17(13)20-26-14(2)18(29-20)11-25-19(27)12-28-16-8-5-7-15(10-16)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJHLGFKWXFWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C21H19F3N2OS
- Molecular Weight : 389.5 g/mol
- CAS Number : 1705255-71-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Various assays have been conducted to evaluate its efficacy against different bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Bactericidal |
| Escherichia coli | 31.108 - 62.216 μg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | >1562.5 μg/mL | No significant activity |
The compound exhibited significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing limited effectiveness against Gram-negative strains like Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma).
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 25.0 | Induction of apoptosis via caspase activation |
| C6 | 30.0 | Inhibition of DNA synthesis |
The results indicated that the compound could induce apoptosis in cancer cells by activating caspase pathways, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. Studies have indicated that thiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
Table 3: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40 | 70 |
The compound demonstrated a selective inhibition profile favoring COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in infection severity compared to standard antibiotic therapy. -
Case Study on Cancer Treatment :
In vitro studies revealed that the compound effectively inhibited the growth of A549 lung cancer cells, leading to a reduction in tumor size in xenograft models when administered at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues
Thiazole-Acetamide Derivatives
- 2-Chloro-N-(4-trifluoromethylphenyl)acetamide (): Structure: Lacks the thiazole ring but shares the trifluoromethylphenyl-acetamide backbone. Role: Intermediate in synthesizing acetylcholinesterase (AChE) inhibitors.
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-([thiadiazolyl]sulfanyl)acetamide (): Structure: Replaces the thiazole with a 1,3,4-thiadiazole ring and introduces sulfanyl groups. Role: Not explicitly stated but likely explored for antimicrobial or anticancer activity. Key Difference: The sulfanyl-thiadiazole core may alter metabolic stability and target selectivity .
- 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (): Structure: Features a pyridazine-thiazole hybrid with a pyridinyl substituent. Role: Potential kinase inhibitor (inferred from structural motifs). Key Difference: Extended aromatic system may limit BBB permeability relative to the target compound’s compact design .
Thiazole Derivatives with Anticancer Activity
- Compounds 7b and 11 ():
- Structure : Thiazole-hydrazone and thiazole-α-halo adducts.
- Activity : IC50 values of 1.61 ± 1.92 µg/mL (7b) and 1.98 ± 1.22 µg/mL (11) against HepG-2 cells.
- Key Difference : The target compound lacks hydrazone/α-halo groups, suggesting divergent mechanisms (e.g., nuclear receptor vs. cytotoxic effects) .
Functional Analogues
PPAR Modulators
- (E)-2-(2-methyl-4-(1-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)imino)butyl)phenoxy)acetic acid (): Structure: Shares the thiazole-trifluoromethylphenoxy motif but includes an imino-butyl side chain. Role: Dual PPARγ/δ agonist.
Prodrugs for CNS Delivery
- N-methyl-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetamide (): Structure: Replaces the o-tolyl group with a 4-(trifluoromethyl)phenyl substituent and introduces a methylthio linker. Role: Prodrug of GW501516 (PPARδ modulator) with improved BBB passage. Key Difference: The methylthio linker may increase metabolic susceptibility compared to the target compound’s stable methylene bridge .
Physicochemical and Pharmacokinetic Properties
- Crystallographic Data : Analogues like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () exhibit intramolecular hydrogen bonding (S···O = 2.68 Å) and dihedral angles (86.8°) between aromatic rings, influencing stability and solubility. The target compound likely adopts similar conformational rigidity .
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for receptor binding; substitution at position 2 (o-tolyl) enhances steric bulk and lipophilicity.
- Trifluoromethylphenoxy Group: Increases metabolic stability and hydrophobic interactions with target proteins.
- Acetamide Linker : Balances polarity and hydrogen-bonding capacity, critical for BBB penetration .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Reacting substituted benzaldehydes with thiourea derivatives in the presence of catalysts like iodine or Lewis acids (e.g., ZnCl₂) under reflux conditions .
- Acetamide coupling : Chloroacetyl chloride or bromoacetyl bromide is used to functionalize the thiazole intermediate, followed by nucleophilic substitution with phenoxy derivatives (e.g., 3-(trifluoromethyl)phenol) in polar aprotic solvents (DMF or DMSO) with a base (K₂CO₃ or NaH) .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust solvent polarity (e.g., toluene:water mixtures) to improve yield. Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is recommended .
Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Answer:
A combination of spectroscopic and analytical methods is essential:
- IR spectroscopy : Identify characteristic bands for C=O (1650–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and thiazole ring vibrations (600–800 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirm substituent positions (e.g., o-tolyl methyl protons at δ 2.4–2.6 ppm, trifluoromethyl group at δ 121–124 ppm in ¹³C) and acetamide linkage (NH resonance at δ 8.5–9.0 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for [M+H⁺] or [M+Na⁺] ions) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguity in stereochemistry or regiochemistry (if crystalline derivatives are available) .
Advanced: How can computational methods assist in designing and optimizing the synthesis of this compound?
Answer:
Computational approaches reduce trial-and-error experimentation:
- Reaction path search : Use quantum chemical calculations (DFT or ab initio methods) to predict transition states and intermediates, optimizing solvent and catalyst choices .
- Docking studies : Model interactions between the compound and biological targets (e.g., enzymes) to prioritize derivatives with higher binding affinity. Software like AutoDock Vina or Schrödinger Suite can simulate binding modes (e.g., interactions with α-glucosidase or kinase active sites) .
- Machine learning : Train models on reaction databases to predict optimal conditions (temperature, solvent ratios) for coupling steps .
Advanced: How should researchers address discrepancies between calculated and experimental elemental analysis data?
Answer:
Discrepancies often arise from impurities or incomplete reactions. Mitigation strategies include:
- Repetitive purification : Use gradient recrystallization (e.g., ethanol to DMF) or preparative HPLC to isolate pure fractions .
- Alternative characterization : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography if elemental analysis (%C, %H, %N) deviates by >0.3% .
- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect unreacted intermediates and adjust stoichiometry .
Advanced: What strategies are effective for evaluating the biological activity of this compound, such as antimicrobial or anticancer properties?
Answer:
- In vitro assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with standard drugs .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- In vivo models : For hypoglycemic activity, use streptozotocin-induced diabetic mice and measure blood glucose levels post-administration (oral gavage, 50–100 mg/kg). Monitor toxicity via liver/kidney function markers (ALT, creatinine) .
- Mechanistic studies : Western blotting or qPCR to evaluate target modulation (e.g., AMPK activation for hypoglycemic effects) .
Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable temperature NMR : Determine if dynamic processes (e.g., rotamer interconversion) cause splitting. Conduct experiments at 25°C and 60°C to observe signal coalescence .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous protons/carbons and verify connectivity. For example, HMBC correlations can confirm acetamide-thiazole linkages .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., aromatic protons) .
Advanced: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetamide or trifluoromethyl groups .
- Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) during synthesis to avoid side reactions with moisture .
- Decomposition mitigation : Add stabilizers (e.g., BHT) during long-term storage and avoid prolonged exposure to acidic/basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
